2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide
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Overview
Description
2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole nucleus, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Coupling Reaction: The indole derivative is then coupled with an appropriate benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Ethoxylation: The final step involves the ethoxylation of the compound to introduce the ethoxy group at the desired position.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide include:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole nucleus and is known for its anti-inflammatory properties.
1H-Indole-3-ethanamine, N-methyl-:
2-((1H-indol-3-yl)thio)-N-benzylacetamide: This compound is researched for its potential antiviral activities, particularly against SARS-CoV-2.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide |
InChI |
InChI=1S/C25H24N2O2/c1-2-29-24-15-9-7-13-20(24)25(28)27-16-21(18-10-4-3-5-11-18)22-17-26-23-14-8-6-12-19(22)23/h3-15,17,21,26H,2,16H2,1H3,(H,27,28) |
InChI Key |
OUJPTRZVDWHVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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